Cas no 1343304-07-3 (2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid)

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid
-
- Inchi: 1S/C6H9N3O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11)
- InChI Key: VHYGMHQQQXHVBC-UHFFFAOYSA-N
- SMILES: N1(CC(O)=O)C(C)=C(N)C=N1
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136166-0.05g |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95% | 0.05g |
$273.0 | 2023-07-09 | |
Enamine | EN300-136166-1.0g |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95% | 1.0g |
$1172.0 | 2023-07-09 | |
Enamine | EN300-136166-5.0g |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95% | 5.0g |
$3396.0 | 2023-07-09 | |
Enamine | EN300-136166-2.5g |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95% | 2.5g |
$2295.0 | 2023-07-09 | |
Enamine | EN300-136166-5000mg |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95.0% | 5000mg |
$3396.0 | 2023-09-30 | |
Enamine | EN300-136166-10000mg |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95.0% | 10000mg |
$5037.0 | 2023-09-30 | |
Enamine | EN300-136166-100mg |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95.0% | 100mg |
$407.0 | 2023-09-30 | |
Aaron | AR01ACFX-1g |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95% | 1g |
$1637.00 | 2025-02-09 | |
Aaron | AR01ACFX-10g |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95% | 10g |
$6951.00 | 2023-12-16 | |
1PlusChem | 1P01AC7L-5g |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid |
1343304-07-3 | 95% | 5g |
$4260.00 | 2023-12-22 |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid Related Literature
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
Additional information on 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid
2-(4-Amino-5-Methyl-1H-Pyrazol-1-Yl)Acetic Acid: A Comprehensive Overview
2-(4-Amino-5-Methyl-1H-Pyrazol-1-Yl)Acetic Acid, with the CAS registry number 1343304-07-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as 2-(4-amino-5-methylpyrazol-1-yl)acetic acid, belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their versatile applications in drug discovery and material science.
The structure of this compound is characterized by a pyrazole ring system, which is a five-membered ring containing two adjacent nitrogen atoms. The pyrazole ring is further substituted with an amino group at position 4 and a methyl group at position 5. The acetic acid moiety is attached to the 1-position of the pyrazole ring, forming a side chain that contributes to the compound's acidity and reactivity. This unique combination of functional groups makes it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 2-(4-amino-5-methylpyrazol-1-yl)acetic acid in the development of bioactive molecules. Researchers have explored its role as a precursor for various pharmacophores, including those with anti-inflammatory, antioxidant, and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes involved in inflammatory pathways, making them potential candidates for treating conditions such as arthritis and neurodegenerative diseases.
In addition to its therapeutic applications, this compound has also been investigated for its role in material science. The pyrazole ring's ability to coordinate with metal ions has led to its use in designing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique properties such as high surface area and porosity, which are advantageous for gas storage and catalytic applications.
The synthesis of 2-(4-amino-5-methylpyrazol-1-yl)acetic acid typically involves multi-step processes that include nucleophilic substitution, condensation reactions, and acid-mediated cyclization. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide insights into its molecular structure, purity, and stability under different conditions. For example, proton NMR spectroscopy can reveal the chemical environment of the amino and methyl groups on the pyrazole ring, while IR spectroscopy can confirm the presence of the acetic acid moiety.
In terms of stability, 2-(4-amino-5-methylpyrazol-1-yl)acetic acid demonstrates moderate thermal stability but is sensitive to strong oxidizing agents. Its solubility in polar solvents such as water and ethanol makes it suitable for various solution-based reactions. However, prolonged exposure to light or acidic conditions may lead to degradation products that require careful monitoring during synthesis.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its potential interactions with biological targets such as protein kinases and receptors. These insights are crucial for designing more potent drug candidates with improved bioavailability and selectivity.
In conclusion, 2-(4-amino-5-methylpyrazol-1-yl)acetic acid, with CAS number 1343304-07-3, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in future research endeavors aimed at developing innovative therapeutic agents and advanced materials.
1343304-07-3 (2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid) Related Products
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)



